Dantrolene Na Dantrolene Na Crystals (in aqueous DMF). (NTP, 1992)
Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-).
Dantrolene Sodium is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.
DANTROLENE SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.
See also: Dantrolene (has active moiety).
Brand Name: Vulcanchem
CAS No.: 14663-23-1
VCID: VC0003051
InChI: InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
SMILES: Array
Molecular Formula: C14H9N4NaO5
Molecular Weight: 336.23 g/mol

Dantrolene Na

CAS No.: 14663-23-1

Cat. No.: VC0003051

Molecular Formula: C14H9N4NaO5

Molecular Weight: 336.23 g/mol

* For research use only. Not for human or veterinary use.

Dantrolene Na - 14663-23-1

Specification

CAS No. 14663-23-1
Molecular Formula C14H9N4NaO5
Molecular Weight 336.23 g/mol
IUPAC Name sodium 3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Standard InChI InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
Standard InChI Key KSRLIXGNPXAZHD-UHFFFAOYSA-M
Isomeric SMILES C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Canonical SMILES C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Appearance Assay:≥98%A crystalline solid
Melting Point 534 to 536 °F (NTP, 1992)

Introduction

Chemical and Pharmacological Profile of Dantrolene Sodium

Chemical Structure and Properties

Dantrolene sodium (C₁₄H₁₀N₄Na₂O₅) is a hydantoin derivative with a molecular weight of 314.26 g/mol . Its poor water solubility (0.8 mg/mL at 25°C) poses formulation challenges, necessitating complex reconstitution protocols for intravenous use . The sodium salt form enhances solubility slightly, enabling clinical administration.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number24868-20-0
UNII287M0347EV
Molecular FormulaC₁₄H₁₀N₄Na₂O₅
Solubility0.8 mg/mL (water, 25°C)
Trade NamesDantrium, Revonto, Ryanodex

Mechanism of Action

Therapeutic Applications

Malignant Hyperthermia (MH)

ParameterValueSource
Bioavailability70% (oral)
Tₘₐₓ6 hours (oral)
Half-life8.7 hours (oral), 4–8 hours (IV)
Protein Binding85–90% (albumin)
MetabolismHepatic (CYP3A4, hydrolysis)

Adverse Effects

  • Hepatotoxicity: Elevated transaminases occur in 1% of chronic users, with fatal hepatitis in 0.1–0.2% . Monitoring liver function biweekly for the first 3 months is advised .

  • Muscle Weakness: Dose-dependent weakness affects 15–20% of spasticity patients, limiting utility in ambulatory individuals .

  • Gastrointestinal: Diarrhea (20–30%) and nausea (10–15%) are common during initiation .

Clinical Research and Formulation Advances

Comparative Efficacy

A double-blind trial (n=120) found dantrolene and diazepam equally effective in reducing Ashworth Scale scores (p=0.32), but dantrolene caused less drowsiness (12% vs. 38%, p<0.01) .

Reformulation Efforts

Ryanodex®, a nanosuspension launched in 2014, reduces reconstitution time from 20 minutes to <1 minute by increasing solubility to 50 mg/mL . This formulation allows rapid MH treatment with a 250 mg vial equivalent to 36 vials of traditional dantrolene .

Future Directions

Ongoing research explores dantrolene’s potential in Alzheimer’s disease (via RyR2 modulation) and cardiac arrhythmias . A Phase III trial in Wolfram syndrome is planned following preliminary β-cell preservation data .

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